molecular formula C17H22N4O2 B8092089 Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Cat. No.: B8092089
M. Wt: 314.4 g/mol
InChI Key: KSXHSPWYEXRMGJ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms The pyrazole ring is substituted with a phenyl group and a methyl group, while the piperazine ring is substituted with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For example, 3-methyl-1-phenyl-1H-pyrazole can be prepared by reacting phenylhydrazine with acetylacetone under acidic conditions.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Coupling of the Pyrazole and Piperazine Rings: The pyrazole and piperazine rings can be coupled together using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the piperazine ring with ethyl chloroformate to form the ethyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol.

    Substitution: The phenyl group on the pyrazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the design and synthesis of novel pharmaceutical agents, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studies investigating the interaction of pyrazole derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for other heterocycles, allowing the compound to modulate the activity of its targets. The piperazine ring can enhance the compound’s binding affinity and selectivity by providing additional points of interaction with the target.

Comparison with Similar Compounds

    Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.

    Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)morpholine-1-carboxylate: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness: Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate is unique due to the presence of both a pyrazole ring and a piperazine ring, which can confer distinct pharmacological properties. The combination of these two rings can enhance the compound’s ability to interact with multiple biological targets, making it a versatile scaffold for drug design.

Properties

IUPAC Name

ethyl 4-(5-methyl-2-phenylpyrazol-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-3-23-17(22)20-11-9-19(10-12-20)16-13-14(2)18-21(16)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXHSPWYEXRMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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